molecular formula C8H5ClN2O3S B7782481 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid

Cat. No.: B7782481
M. Wt: 244.66 g/mol
InChI Key: JOKMZWMTODEYKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid is a chemical compound featuring a benzothiadiazole ring and an acetic acid group. This compound is known for its diverse applications in scientific research and industry, particularly in the development of novel pharmaceuticals and materials with specific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid typically involves the reaction of 4-chloro-2,1,3-benzothiadiazole with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid involves its interaction with molecular targets and pathways within biological systems. The benzothiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The acetic acid group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromo-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
  • 2-[(4-Fluoro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
  • 2-[(4-Methyl-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid

Uniqueness

2-[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid is unique due to the presence of the chloro substituent on the benzothiadiazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing specialized pharmaceuticals and materials .

Properties

IUPAC Name

2-[(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3S/c9-7-5(14-3-6(12)13)2-1-4-8(7)11-15-10-4/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKMZWMTODEYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1OCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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